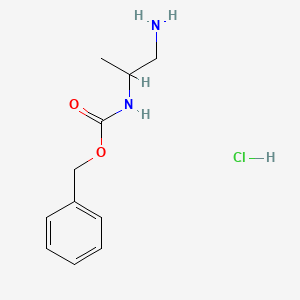

2-N-Cbz-Propane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality 2-N-Cbz-Propane-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-Cbz-Propane-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQGLCRZNBCNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634649 | |

| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-49-9 | |

| Record name | Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-N-Cbz-Propane-1,2-diamine hydrochloride molecular structure

An In-depth Technical Guide: The Molecular Architecture and Synthetic Utility of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Executive Summary

2-N-Cbz-Propane-1,2-diamine hydrochloride is a chiral, mono-protected diamine that serves as a pivotal intermediate in advanced organic synthesis and medicinal chemistry. Its structure, featuring a strategically placed carbobenzyloxy (Cbz) protecting group on the secondary amine and a free primary aminium salt, allows for precise, regioselective functionalization. This guide provides an in-depth analysis of its molecular structure, stereochemical importance, synthesis, and spectroscopic characterization. We will explore the causality behind its synthetic applications, detailing validated protocols for its use as a chiral building block and its role in constructing complex molecules for drug discovery and development.

The Strategic Imperative of Mono-Protected Chiral Diamines

In the landscape of asymmetric synthesis and drug development, chiral vicinal diamines are a cornerstone scaffold.[1] Their ability to act as bidentate ligands in metal-catalyzed reactions or as key structural motifs in bioactive molecules makes them highly valuable. However, the presence of two nucleophilic amine groups presents a significant challenge: achieving selective functionalization at one site without undesired reactions at the other.

This challenge is overcome through the strategic application of amine-protecting groups. The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas, represents a classic and robust solution.[2] By converting the highly reactive amine into a less nucleophilic carbamate, it effectively "masks" one reactive site.[2] The Cbz group is prized for its exceptional stability across a wide range of reaction conditions, yet it can be removed cleanly under specific, mild conditions, most notably catalytic hydrogenolysis.[2][3] This predictable stability and selective removal are the foundation of its utility. In 2-N-Cbz-Propane-1,2-diamine, this protection strategy is applied to a chiral backbone, creating a powerful and versatile tool for introducing stereochemistry into target molecules.

Molecular Structure and Physicochemical Profile

Core Structural Analysis

The molecule's utility is derived directly from its distinct structural features:

-

Propane-1,2-diamine Backbone: A three-carbon chain with amino groups at positions 1 and 2. This vicinal arrangement is common in chiral ligands and pharmacophores.

-

Chiral Center: The carbon at position 2 (C2) is a stereocenter, meaning the molecule exists as two non-superimposable mirror images: (S)- and (R)-enantiomers.[1] The specific stereoisomer used is critical for controlling the three-dimensional outcome of a reaction in asymmetric synthesis.[1]

-

Cbz Protecting Group: A benzyloxycarbonyl group is attached to the nitrogen at C2. This deactivates the secondary amine, allowing for selective chemistry to be performed on the primary amine at C1.[1] The carbamate functionality itself is a key structural motif in many approved drugs, often used as a stable surrogate for a peptide bond.[4][5][6]

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. The HCl protonates the free primary amine at C1, forming an aminium chloride. This salt form enhances the compound's stability and often improves its solubility in polar solvents, making it easier to handle and use in aqueous or semi-aqueous reaction media.[7]

Caption: Chemical structures of the (S) and (R) enantiomers.

Physicochemical Data

The fundamental properties of the molecule are summarized below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate solvents.

| Property | Value | Source |

| IUPAC Name | benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | [7] (modified) |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 244.72 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Chirality | Exists as (S) and (R) enantiomers | [1] |

Validated Synthesis and Purification Workflow

The synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride is a multi-step process that hinges on the selective protection of the diamine starting material. The choice to protect the secondary amine over the primary is often governed by steric and electronic factors, which can be controlled by the reaction conditions.

Synthetic Workflow Diagram

The overall process involves selective protection of the chosen enantiomer of propane-1,2-diamine, followed by salt formation to yield the final, stable product.

Sources

- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

Synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 2-N-Cbz-Propane-1,2-diamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a detailed and field-proven methodology. The guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

2-N-Cbz-Propane-1,2-diamine hydrochloride is a valuable chiral building block in modern organic synthesis. As a mono-protected diamine, it enables selective functionalization at the free primary amine, making it a crucial intermediate in the construction of complex molecules, including pharmaceutical agents and ligands for asymmetric catalysis.[1][2] The core of this synthesis lies in the selective protection of the less sterically hindered primary amine of 1,2-diaminopropane over the secondary amine.

The benzyloxycarbonyl (Cbz or Z) group is the protecting group of choice for this transformation. Introduced by Leonidas Zervas, the Cbz group offers significant advantages: it is stable under a wide range of reaction conditions, including basic and mildly acidic environments, and can be cleanly removed via hydrogenolysis, a process orthogonal to many other protecting group strategies.[3] This selective protection is pivotal for achieving high yields and purity in multi-step synthetic sequences.[2]

The synthetic approach involves two primary stages:

-

Selective N-protection: Reaction of 1,2-diaminopropane with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the free base, 2-N-Cbz-propane-1,2-diamine.

-

Salt Formation: Conversion of the purified free base into its hydrochloride salt to improve stability, crystallinity, and ease of handling for long-term storage and subsequent reactions.

The Core Synthesis: Mechanism and Rationale

The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][4]

Mechanism of Cbz Protection: The reaction proceeds as follows:

-

The primary amine of 1,2-diaminopropane, being more accessible and generally more nucleophilic than the secondary amine, attacks the carbonyl carbon of Cbz-Cl.

-

A tetrahedral intermediate is formed.

-

The intermediate collapses, expelling a chloride ion as the leaving group.

-

The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.[3]

Controlling the stoichiometry and reaction conditions (e.g., low temperature, slow addition of the electrophile) is critical to favor mono-protection and minimize the formation of the di-protected byproduct. Standard conditions often employ a base like sodium bicarbonate in a biphasic solvent system or an organic base in an aprotic solvent.[5]

Caption: Nucleophilic attack of the primary amine on benzyl chloroformate.

Detailed Experimental Protocol

Safety First: This procedure involves highly hazardous materials. All operations must be conducted inside a certified chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Reagents and Equipment

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. | Notes |

| 1,2-Diaminopropane | 74.12 | 7.41 g (8.5 mL) | 1.0 | Colorless liquid, corrosive.[6] |

| Benzyl Chloroformate (Cbz-Cl) | 170.60 | 17.06 g (14.2 mL) | 1.0 | Highly toxic, corrosive, lachrymator.[7][8] |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.6 g | 1.5 | Base to neutralize HCl. |

| Tetrahydrofuran (THF) | - | 150 mL | - | Solvent. |

| Deionized Water | - | 75 mL | - | Solvent. |

| Ethyl Acetate (EtOAc) | - | 300 mL | - | Extraction solvent. |

| Saturated NaCl (Brine) | - | 100 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent. |

| 4M HCl in Dioxane | - | ~25 mL | ~1.0 | For salt formation. |

Part A: Synthesis of 2-N-Cbz-Propane-1,2-diamine (Free Base)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diaminopropane (7.41 g) and sodium bicarbonate (12.6 g) in a mixture of THF (150 mL) and deionized water (75 mL).

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add benzyl chloroformate (17.06 g) dropwise via an addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Slow addition is crucial to maximize mono-protection.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 18-24 hours.[3]

-

Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (150 mL) and shake well. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL) to remove residual water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-N-Cbz-propane-1,2-diamine as a viscous oil.

Part B: Formation and Purification of the Hydrochloride Salt

-

Dissolution: Dissolve the crude oil from Part A in ethyl acetate (100 mL). A small amount of insoluble di-protected byproduct may be present and can be removed by filtration at this stage.

-

Precipitation: While stirring the solution, slowly add 4M HCl in dioxane (~25 mL) dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethyl acetate (2 x 30 mL) to remove any remaining impurities.

-

Drying: Dry the product under high vacuum at 40-50 °C for several hours to remove residual solvents. The final product, 2-N-Cbz-Propane-1,2-diamine hydrochloride, should be a fine white powder.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a hot mixture of ethanol and acetone.[9]

Visualization of the Synthetic Workflow

Caption: Experimental workflow from starting materials to the final hydrochloride salt.

Critical Safety and Handling Protocols

This synthesis must not be attempted without a thorough understanding of the hazards involved.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, a lachrymator, corrosive, and a suspected carcinogen.[7][8] It is fatal if inhaled and causes severe skin and eye burns.[7][10] It is also moisture-sensitive and should be handled under an inert atmosphere if possible.[8][11]

-

Handling: Always handle Cbz-Cl in a high-performance chemical fume hood. Wear nitrile or neoprene gloves, splash-proof goggles, a face shield, and a chemical-resistant lab coat.[8]

-

Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12] In case of inhalation, move to fresh air immediately and seek medical aid.[12]

-

-

1,2-Diaminopropane: This reagent is a flammable and corrosive liquid with an ammonia-like odor.[6][13] It can cause severe skin and tissue irritation.[6][14]

-

General Precautions:

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the Cbz group and the propane backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (M+H⁺ for the free base).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the characteristic carbamate carbonyl (C=O) stretch (~1690-1710 cm⁻¹).

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for N-carbobenzoxy-1,3-diaminopropane hydrochloride (a related compound) is 185-189 °C, providing a useful reference.[17]

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. Available at: [Link]

-

Organic Chemistry. Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis. Available at: [Link]

-

Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available at: [Link]

-

Chemdad. n-carbobenzoxy-1,3-diaminopropane hydrochloride. Available at: [Link]

Sources

- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

- 6. 1,2-PROPYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 1,2-Diaminopropane | 78-90-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. N-CARBOBENZOXY-1,3-DIAMINOPROPANE HYDROCHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 2-N-Cbz-Propane-1,2-diamine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: The Strategic Role of Mono-Protected Diamines

In the landscape of modern organic synthesis and pharmaceutical development, the ability to selectively functionalize a molecule is paramount. Symmetrical molecules containing two identical reactive groups, such as simple diamines, often pose a significant challenge, requiring complex protection-deprotection strategies to achieve desired transformations. 2-N-Cbz-Propane-1,2-diamine hydrochloride emerges as a valuable and strategic chiral building block that elegantly circumvents this issue. By masking one of the two amine functionalities with a carbobenzyloxy (Cbz) group, this compound offers a free primary amine for regioselective modification, while the secondary amine remains protected. The hydrochloride salt form enhances its stability and simplifies handling, making it a reliable intermediate for researchers.

This guide provides an in-depth examination of the physicochemical properties, core reactivity, synthetic protocols, and critical applications of 2-N-Cbz-Propane-1,2-diamine hydrochloride, offering field-proven insights for its effective utilization in complex synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemistry. This section consolidates the key identifiers and physical data for 2-N-Cbz-Propane-1,2-diamine hydrochloride.

Nomenclature and Chemical Identifiers

The compound is a mono-protected derivative of the chiral diamine, propane-1,2-diamine. The hydrochloride salt form is standard for commercial supply.

| Property | Value | Source |

| IUPAC Name | benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |

| CAS Number | 1179361-49-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][4] |

| Molecular Weight | 244.72 g/mol | [4] |

| Synonyms | 2-N-CBZ-propane-1,2-diamine-HCl | [1][2] |

Physicochemical Data

The physical properties of the compound are consistent with a protected amino acid salt, characterized by its solid-state nature and chirality.

| Property | Value | Notes |

| Appearance | Typically a solid (white to off-white powder) | [4] |

| Chirality | Exists as (S) and (R) enantiomers | [4] The specific enantiomer is critical for applications in asymmetric synthesis. |

| Storage Temp. | Recommended at 2-8°C under inert gas | [5] Essential for long-term stability and prevention of degradation. |

Core Chemistry: A Tool for Regioselective Synthesis

The synthetic utility of 2-N-Cbz-Propane-1,2-diamine hydrochloride is defined by the orthogonal reactivity of its two amine groups, a feature deliberately engineered through the Cbz protecting group.

The Strategic Role of the Carbobenzyloxy (Cbz) Group

The Cbz group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide chemistry. Its selection for this building block is based on three critical features:

-

Robustness: It is stable to a wide range of reaction conditions, including those involving weak acids, bases, and many organometallic reagents.

-

Orthogonality: It allows for the selective reaction of the unprotected primary amine without interference.

-

Clean Cleavage: The Cbz group can be removed under specific and mild conditions, most commonly via catalytic hydrogenation, which typically yields the free amine and benign byproducts (toluene and CO₂).

This strategic protection allows for a logical and stepwise approach to building complex molecular architectures, as illustrated below.

Caption: Logical flow from symmetrical diamine to selectively functionalized products.

Key Chemical Transformations

-

Reactions at the Free Primary Amine: The exposed -NH₂ group is a potent nucleophile, readily participating in standard amine chemistries such as:

-

Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like EDC or HATU), acid chlorides, or anhydrides to form amides. This is fundamental in peptide synthesis and the creation of pharmaceutical scaffolds.

-

Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

-

-

Deprotection of the Cbz Group: Once the primary amine has been functionalized, the Cbz group can be removed to reveal the second amine for further reactions. The most common method is catalytic hydrogenation (H₂, Pd/C), a mild and efficient process that does not disturb most other functional groups.

Synthesis and Characterization Protocol

A reliable synthesis of the mono-protected diamine is crucial for its application. The following protocol is a validated approach for the regioselective Cbz protection of propane-1,2-diamine.

Recommended Synthetic Workflow

This protocol focuses on the controlled addition of benzyl chloroformate to propane-1,2-diamine. The key to achieving mono-protection is using the diamine itself as the base and controlling the stoichiometry.

Caption: Standard experimental workflow for synthesis and purification.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve propane-1,2-diamine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM). The excess diamine acts as a scavenger for the HCl byproduct.

-

Controlled Addition: Cool the solution to 0°C in an ice bath. Slowly add benzyl chloroformate (1.0 equivalent) dropwise via a syringe or dropping funnel.

-

Causality Explanation: The slow addition at low temperature is critical to dissipate the heat of reaction and minimize di-protection, where both amines react with the Cbz-Cl.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining HCl salts, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to separate the desired mono-protected product from di-protected byproduct and unreacted starting material.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a solvent like diethyl ether and add a solution of HCl in ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

-

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Applications in Research and Drug Development

The unique structure of 2-N-Cbz-Propane-1,2-diamine hydrochloride makes it a valuable intermediate in several high-value applications.

-

Asymmetric Synthesis: As a chiral building block, it is used to introduce a specific stereocenter into a target molecule. This is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer provides the desired therapeutic effect.[4]

-

Pharmaceutical Intermediates: Propane-1,2-diamine derivatives are key components in various active pharmaceutical ingredients (APIs). For instance, mono-protected diamines are precursors in the synthesis of complex molecules like the antimalarial drug candidate MMV693183.[4] The ability to functionalize one amine before the other is critical in constructing the final drug scaffold.[4]

-

Ligand Development: Chiral diamines are widely used as ligands in transition metal-catalyzed asymmetric reactions (e.g., asymmetric hydrogenation, epoxidation).[4] 2-N-Cbz-Propane-1,2-diamine hydrochloride serves as a precursor to more complex, tailored ligands where the free amine is modified to tune the steric and electronic properties of the final catalyst.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended.[5][9] It is incompatible with strong oxidizing agents and strong acids.[7][9]

-

First Aid:

Conclusion

2-N-Cbz-Propane-1,2-diamine hydrochloride is more than just a chemical reagent; it is a strategic tool for achieving regiochemical control in the synthesis of complex, chiral molecules. Its combination of a robust protecting group on one amine and a free nucleophilic amine on the other provides a reliable and predictable platform for stepwise functionalization. For researchers in medicinal chemistry and materials science, mastering the use of this building block opens avenues to novel pharmaceuticals, catalysts, and functional materials with precisely controlled architectures.

References

-

LookChem. (n.d.). 2-N-Cbz-2-methylpropane-1,2-diamine-HCl. Retrieved from [Link]

-

2a biotech. (n.d.). 2-N-CBZ-PROPANE-1,2-DIAMINE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-N-benzyl-1-N-propan-2-ylpropane-1,2-diamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring (2S)-Propane-1,2-Diamine Dihydrochloride: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-propane-1,2-diamine dihydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Diaminopropane, PA. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-N-CBZ-propane-1,2-diamine-HCl | 1179361-49-9 [amp.chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

2-N-Cbz-Propane-1,2-diamine hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the trajectory of a molecule from a promising hit to a viable drug candidate, its physicochemical properties are the gatekeepers of progress. Among these, solubility stands as a paramount attribute, profoundly influencing bioavailability, formulation design, and overall processability.[1] An inadequate understanding of a compound's solubility can lead to significant setbacks in later development stages, including poor in vivo performance and challenges in creating stable, effective dosage forms.[2] This guide is dedicated to providing a comprehensive technical overview of the solubility characteristics of 2-N-Cbz-Propane-1,2-diamine hydrochloride, a chiral building block frequently utilized in medicinal chemistry. Our focus will be on the foundational principles governing its solubility, a robust experimental framework for its determination, and the practical application of this critical data in a research and development context.

Physicochemical Profile of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

To understand the solubility of a compound, we must first examine its molecular structure. 2-N-Cbz-Propane-1,2-diamine hydrochloride possesses several key features that dictate its interaction with various solvents.

-

Core Structure and Chirality : The molecule is built on a propane-1,2-diamine scaffold, which contains a chiral center at the second carbon.[3] This chirality is crucial for its application in asymmetric synthesis.[3] The parent compound, propane-1,2-diamine, is a colorless liquid with a fishy, ammoniacal odor and is highly soluble in water due to the presence of two polar amine groups capable of hydrogen bonding.[4][5]

-

The Benzyloxycarbonyl (Cbz) Protecting Group : The Cbz group is attached to one of the amine functionalities. This large, aromatic group significantly increases the molecule's nonpolar character. While it deactivates the protected amine, it also introduces hydrophobicity, which is expected to decrease solubility in highly polar solvents like water compared to the unprotected diamine.[3]

-

The Hydrochloride Salt : The presence of a free primary amine allows for the formation of a hydrochloride salt.[6] This is a critical feature for solubility. Converting a basic amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability.[7][8] The salt form introduces ionic character, making the molecule more amenable to dissolution in polar protic solvents.

Table 1: Physicochemical Properties of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [3] |

| Molecular Weight | 244.72 g/mol | [3] |

| Appearance | Typically a solid | [3] |

| Key Functional Groups | Primary amine, Cbz-protected secondary amine, Phenyl group | [3] |

| Structural Impact | The Cbz group adds non-polar character, while the hydrochloride salt enhances polarity. | [3][9] |

Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual nature of our target molecule—possessing both ionic (hydrochloride) and significant non-polar (Cbz group) regions—suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : As the hydrochloride salt of an amine, the compound is expected to be most soluble in polar protic solvents.[10] These solvents can effectively solvate both the chloride anion and the ammonium cation through ion-dipole interactions and can engage in hydrogen bonding with the amine. We anticipate high solubility in water and lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : These solvents have high dielectric constants and can solvate ions, but they lack acidic protons for hydrogen bond donation. Solubility is expected to be moderate. Solvents like DMSO are excellent for dissolving a wide range of organic compounds and are often used in initial screening.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the ionic nature of the hydrochloride salt, the compound's solubility is predicted to be very low in nonpolar solvents.[10] These solvents cannot effectively solvate the charged species, making the dissolution process energetically unfavorable.

The choice of solvents for experimental determination is not arbitrary; it is a strategic decision guided by safety, potential for use in subsequent synthetic steps, and regulatory acceptance.[12][13] Solvent selection guides, such as those developed by pharmaceutical companies, classify solvents into categories like "recommended," "usable," and "banned" based on safety, health, and environmental criteria.[14] Our experimental design will incorporate solvents from different classes to build a comprehensive and practical solubility profile.

Quantitative Solubility Determination: An Illustrative Overview

While specific, publicly available quantitative solubility data for 2-N-Cbz-Propane-1,2-diamine hydrochloride is scarce, the following table represents a realistic, illustrative dataset that a researcher would aim to generate. This data is crucial for guiding formulation and crystallization process development.[2]

Table 2: Illustrative Solubility Data for 2-N-Cbz-Propane-1,2-diamine Hydrochloride at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Solubility (mg/mL) |

| Water | Polar Protic | High | > 100 |

| Methanol | Polar Protic | High | 50 - 100 |

| Ethanol | Polar Protic | Moderate | 20 - 50 |

| Isopropanol | Polar Protic | Low-Moderate | 5 - 20 |

| Dichloromethane (DCM) | Polar Aprotic | Low | < 1 |

| Acetone | Polar Aprotic | Low-Moderate | 5 - 15 |

| Ethyl Acetate | Polar Aprotic | Low | < 2 |

| Toluene | Nonpolar | Very Low | < 0.1 |

| Hexane | Nonpolar | Very Low | < 0.1 |

Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable, thermodynamic solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[1][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Method

The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is the true, maximum concentration of the compound that can be dissolved in the solvent under the specified conditions, not a transient, supersaturated state.[1]

Step-by-Step Protocol

-

Preparation : Add an excess amount of 2-N-Cbz-Propane-1,2-diamine hydrochloride (e.g., 50-100 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The key is to ensure solid material remains visible after equilibrium is reached, confirming saturation.

-

Equilibration : Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[10] A preliminary experiment should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[10] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Sample Preparation for Analysis : Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument. The choice of dilution factor is guided by the predicted solubility.

-

Quantification (HPLC Analysis) : Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method.[15] HPLC is preferred over methods like UV spectroscopy because it can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[15]

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection : UV-Vis detector at a wavelength where the Cbz group shows strong absorbance (approx. 254 nm).

-

Calibration : Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis : Calculate the original solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility, with the final result reported as the mean ± standard deviation.[10]

Workflow Visualization

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Interpreting Solubility Data in a Drug Development Context

The data generated from these experiments serves multiple critical functions:

-

Formulation Development : High aqueous solubility is often desirable for oral or parenteral formulations. If aqueous solubility is low, the data in various organic solvents can guide the selection of co-solvents or excipients for amorphous solid dispersions.

-

Crystallization Process Design : The solubility curves (data at different temperatures) are essential for designing robust crystallization processes for purification and polymorph control.[2]

-

Toxicology Studies : Solubility in vehicles used for toxicology studies (e.g., buffers, oil-based formulations) must be known to ensure proper dose administration.

Caption: Relationship between Compound/Solvent Properties and Solubility.

Conclusion

The solubility of 2-N-Cbz-Propane-1,2-diamine hydrochloride is a multifaceted characteristic governed by the interplay of its ionic salt form and the non-polar Cbz protecting group. A systematic evaluation using a robust methodology like the isothermal shake-flask protocol is not merely an academic exercise; it is a fundamental requirement for advancing any compound through the drug development pipeline. The resulting data provides an essential roadmap for chemists and formulation scientists, enabling rational decision-making and mitigating risks associated with poor biopharmaceutical properties.

References

- Choosing the Right Solvent for Drug Manufacturing. Purosolv.

- What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.

- Solvent selection for process development.

- 2-N-CBZ-propane-1,2-diamine | 1179533-31-3. Benchchem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- EXPERIMENT 2 DETERMIN

- Solubility of Anhalamine Hydrochloride: A Qualit

- EXPERIMENT 1 DETERMIN

- 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride. Smolecule.

- Experiment 13 – Properties of Amines and Amides. Moorpark College.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

- 1,2-Diaminopropane. Wikipedia.

- 1,2-Diaminopropane | Solubility of Things. Solubility of Things.

Sources

- 1. researchgate.net [researchgate.net]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Starting materials for 2-N-Cbz-Propane-1,2-diamine hydrochloride synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. 2-N-Cbz-Propane-1,2-diamine hydrochloride is a valuable synthon, incorporating a selectively protected diamine scaffold that is crucial for the construction of complex molecular architectures. The strategic placement of the carbobenzyloxy (Cbz) protecting group on the secondary amine allows for differential functionalization of the two nitrogen atoms, a key step in the synthesis of various pharmaceutical agents and ligands for asymmetric catalysis.

This guide provides a comprehensive overview of the primary synthetic routes to 2-N-Cbz-Propane-1,2-diamine hydrochloride, with a focus on the selection of starting materials and the underlying chemical principles. We will delve into detailed experimental protocols and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy based on laboratory or industrial needs.

Route 1: Selective Mono-N-Cbz Protection of 1,2-Diaminopropane

The most direct approach to the target molecule is the selective protection of one of the two amino groups of 1,2-diaminopropane. This starting material is commercially available as a racemic mixture or in its enantiomerically pure forms ((R)- and (S)-1,2-diaminopropane).[1][2] The primary challenge in this route is achieving mono-protection, as the reaction of a diamine with a protecting group can readily lead to the formation of the di-protected byproduct.

Chemical Principle

To favor mono-protection, the nucleophilicity of one of the amino groups must be selectively attenuated. A common strategy is to employ a proton source, such as hydrochloric acid, in a stoichiometric amount equivalent to the diamine. In a suitable solvent, this will statistically lead to the formation of the mono-hydrochloride salt of the diamine. The protonated amino group is no longer nucleophilic, leaving the free amino group to react with the Cbz-Cl.[3][4]

Experimental Protocol: Mono-Cbz Protection of 1,2-Diaminopropane

The following protocol is a representative procedure for the mono-Cbz protection of a diamine, adapted for 1,2-diaminopropane.

Materials:

-

1,2-Diaminopropane (1.0 equivalent)

-

Anhydrous methanol

-

Chlorotrimethylsilane (TMSCl) or HCl gas (1.0 equivalent)

-

Benzyl chloroformate (Cbz-Cl) (1.0 equivalent)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-diaminopropane (1.0 equivalent) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. TMSCl reacts with methanol to generate HCl in situ, which then protonates one of the amino groups of the diamine.[4] Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.

-

Cool the solution back to 0 °C and add benzyl chloroformate (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the remaining ammonium salt and liberate the free amine.

-

Extract the product into dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-N-Cbz-propane-1,2-diamine.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent until precipitation is complete. Filter and dry the solid to obtain 2-N-Cbz-Propane-1,2-diamine hydrochloride.

Workflow Diagram

Caption: Workflow for the synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride from 1,2-diaminopropane.

Route 2: Synthesis from Chiral Amino Alcohols (e.g., Alaninol)

An alternative and highly effective strategy for obtaining enantiomerically pure 2-N-Cbz-Propane-1,2-diamine hydrochloride is to start from a readily available chiral precursor, such as L-alaninol ((S)-2-amino-1-propanol) or D-alaninol ((R)-2-amino-1-propanol).[5][6][7] These starting materials are typically derived from the reduction of the corresponding amino acids, L-alanine and D-alanine, respectively.[8] This multi-step approach offers excellent control over stereochemistry.

The general strategy involves:

-

Protection of the existing amino group with Cbz-Cl.

-

Conversion of the primary hydroxyl group into a good leaving group.

-

Nucleophilic substitution of the leaving group with an amine equivalent.

-

Formation of the final hydrochloride salt.

Experimental Protocol: Multi-step Synthesis from L-Alaninol

Part A: Synthesis of (S)-N-Cbz-2-amino-1-propanol

Materials:

-

L-Alaninol ((S)-2-amino-1-propanol) (1.0 equivalent)

-

Sodium carbonate (Na₂CO₃) solution (1 M)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

Procedure:

-

Dissolve L-alaninol (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool to 0 °C.[9]

-

While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

The product can be extracted with an organic solvent like ethyl acetate after acidification of the aqueous layer. However, for the next step, the protected amino alcohol can often be used directly or after a simple workup.

Part B: Conversion of the Hydroxyl Group and Nucleophilic Substitution

Materials:

-

(S)-N-Cbz-2-amino-1-propanol (1.0 equivalent)

-

Triethylamine (Et₃N) or pyridine

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LAH) or catalytic hydrogenation (e.g., H₂, Pd/C)

-

Appropriate solvents (e.g., DCM, DMF, THF)

Procedure:

-

Activation of the hydroxyl group: Dissolve the (S)-N-Cbz-2-amino-1-propanol (1.0 equivalent) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 equivalents). Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC). Work up by washing with water, aqueous acid, and brine, then dry and concentrate to obtain the tosylate.

-

Azide displacement: Dissolve the tosylated intermediate in a polar aprotic solvent like DMF and add sodium azide (1.5 equivalents). Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed. After cooling, the product is typically isolated by partitioning between water and an organic solvent.

-

Reduction of the azide: The azide is then reduced to the primary amine. This can be achieved by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst in a solvent like methanol or ethanol) or by using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF. Catalytic hydrogenation is often preferred for its milder conditions.[9]

-

Final hydrochloride salt formation: After the reduction and appropriate workup to isolate the free diamine, dissolve the product in a suitable solvent and treat with HCl to precipitate the desired hydrochloride salt as described in Route 1.

Workflow Diagram

Caption: Workflow for the synthesis of (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride from L-alaninol.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: From 1,2-Diaminopropane | Route 2: From Alaninol |

| Starting Material | 1,2-Diaminopropane (racemic or enantiopure)[1][2] | L- or D-Alaninol[5][6][7] |

| Stereochemical Control | Depends on the starting diamine. If racemic, the product is racemic. | Excellent, as the stereocenter is set by the chiral starting material.[8] |

| Number of Steps | Fewer steps (potentially 2-3). | More steps (typically 4-5). |

| Key Challenge | Achieving high selectivity for mono-protection over di-protection.[3][4] | Multi-step synthesis with potential for yield loss at each step. |

| Scalability | Potentially more scalable for industrial production due to fewer steps. | May be less scalable due to the number of steps and reagents involved. |

| Overall Yield | Can be high if selectivity is well-controlled. | Can be lower due to the multi-step nature. |

| Reagent Considerations | Uses common reagents. Handling of Cbz-Cl requires care.[10] | Involves tosyl/mesyl chlorides, sodium azide (toxic), and reducing agents like LAH or H₂ gas. |

Conclusion

The choice of starting material for the synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride is contingent on the specific requirements of the project, particularly the need for stereochemical purity.

-

Route 1 is the more direct and atom-economical approach, making it potentially more suitable for large-scale synthesis, especially if a racemic product is acceptable or if enantiomerically pure 1,2-diaminopropane is available at a reasonable cost. The success of this route hinges on the careful control of reaction conditions to maximize the yield of the mono-protected product.

-

Route 2 is the preferred method when high enantiopurity is essential. Starting from readily available and inexpensive chiral amino alcohols like alaninol ensures that the stereochemistry of the final product is well-defined. While this route involves more synthetic steps, it is a robust and reliable method for accessing enantiomerically pure 2-N-Cbz-Propane-1,2-diamine hydrochloride for applications in pharmaceutical and asymmetric synthesis.

Ultimately, the selection of the synthetic route will be a balance between the cost and availability of starting materials, the number of synthetic steps, and the desired stereochemical purity of the final product.

References

- Vertex AI Search. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol.

- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

- National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PubChem.

- Reddy, B. V. S., et al. (2012). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.

- Google Patents. (n.d.). US20170067084A1 - Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis.

- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- BenchChem. (n.d.). 2-N-CBZ-propane-1,2-diamine | 1179533-31-3.

- Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).

- ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−).

- National Center for Biotechnology Information. (n.d.). 2-Aminopropanol. PubChem.

- Santa Cruz Biotechnology. (n.d.). 1,2-Diaminopropane | CAS 78-90-0.

- SLS - Lab Supplies. (n.d.). 1,2-Diaminopropane, 99% | 117498-500G | SIGMA-ALDRICH.

- Sigma-Aldrich. (n.d.). 1,2-Diaminopropane 0.99 Propylenediamine.

- ChemicalBook. (2025). 1,2-Diaminopropane - Safety Data Sheet.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,2-Diaminopropane | 78-90-0.

- National Center for Biotechnology Information. (n.d.). 2-Aminopropan-1-ol;propane-1,2-diol;propane-1,2,3-triol. PubChem.

- BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.

Sources

- 1. scbt.com [scbt.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. bioorg.org [bioorg.org]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. nbinno.com [nbinno.com]

- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 7. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijacskros.com [ijacskros.com]

Navigating the Labyrinth of Diamine Protection: An In-depth Technical Guide to Cbz Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics, the selective protection of functional groups is a cornerstone of success. Among the myriad of functionalities, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary mask to orchestrate the desired chemical transformations. Diamines, possessing two such reactive centers, present a unique and often formidable challenge: how to selectively functionalize one amine while leaving the other untouched. The carboxybenzyl (Cbz or Z) protecting group, a stalwart in the chemist's arsenal since its introduction by Bergmann and Zervas in the 1930s, offers a robust and versatile solution.[1][2]

This technical guide provides a comprehensive exploration of Cbz protecting group chemistry as applied to diamines. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers navigating the complexities of selective mono-protection. We will explore the fundamental principles, mechanistic underpinnings, and practical strategies for the successful application of Cbz chemistry in the context of both symmetrical and unsymmetrical diamines.

The Cbz Group: A Profile of Stability and Orthogonality

The benzyloxycarbonyl (Cbz) group is revered for its robustness under a wide range of reaction conditions, including both basic and mildly acidic media.[3] This stability allows for a broad scope of subsequent chemical modifications on other parts of the molecule. The true elegance of the Cbz group, however, lies in its unique deprotection conditions, which form the basis of its orthogonality with other common amine protecting groups.

| Protecting Group | Lability | Typical Deprotection Conditions |

| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂, Pd/C; Catalytic Transfer Hydrogenation |

| Boc (tert-Butoxycarbonyl) | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-Labile | 20% Piperidine in DMF |

This orthogonality is a critical concept in multi-step synthesis, enabling the sequential deprotection and functionalization of different amine groups within the same molecule.[4]

The Mechanism of Cbz Protection: A Tale of Nucleophilic Acyl Substitution

The introduction of the Cbz group is typically achieved through the reaction of a diamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The mechanism is a classic nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.[1]

The Challenge of Mono-protection in Symmetrical Diamines

When working with symmetrical diamines, such as ethylenediamine or piperazine, achieving mono-protection is a significant challenge. The two amine groups possess identical reactivity, leading to a statistical mixture of mono-protected, di-protected, and unreacted starting material.

Several strategies have been developed to favor the formation of the mono-Cbz product:

-

Using a Large Excess of the Diamine: This is a common, albeit sometimes wasteful, approach. By flooding the reaction with the diamine, the probability of a Cbz-Cl molecule encountering an unreacted diamine is much higher than it encountering a mono-protected diamine.

-

In Situ Mono-protonation: A more elegant and efficient method involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a proton source (e.g., HCl generated from trimethylsilyl chloride and methanol), one of the amine groups is protonated and thus deactivated towards the electrophilic Cbz-Cl.[5]

-

Using Alternative Cbz Reagents: Alkyl phenyl carbonates, such as benzyl phenyl carbonate, have been shown to provide high selectivity for the mono-carbamate protection of symmetrical aliphatic diamines. This method often proceeds under mild conditions and avoids the use of highly reactive chloroformates.[6]

Experimental Protocol: Mono-Cbz Protection of Ethylenediamine

This protocol is an adaptation of the in situ mono-protonation strategy.

Materials:

-

Ethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Methanol (anhydrous)

-

Trimethylsilyl chloride (TMSCl)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Dissolution and Cooling: Dissolve ethylenediamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Mono-protonation: Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.

-

Cbz-Cl Addition: Add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water and basify the aqueous solution to pH > 12 with 2 M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Cbz-protected ethylenediamine.

Navigating Unsymmetrical Diamines: Exploiting Inherent Reactivity Differences

Unsymmetrical diamines, which contain amino groups with different steric or electronic environments (e.g., primary vs. secondary, aliphatic vs. aromatic), offer an inherent handle for achieving selective mono-protection.

-

Steric Hindrance: Less sterically hindered amines will generally react faster with Cbz-Cl. For example, in a diamine containing both a primary and a secondary amine, the primary amine is typically protected preferentially.[7]

-

Electronic Effects: The nucleophilicity of an amine is influenced by its electronic environment. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. In aromatic diamines, the position of substituents on the aromatic ring can be exploited to direct the Cbz protection to a specific amine. Anilines with electron-withdrawing groups will be less reactive towards Cbz-Cl.[3]

The Art of Cbz Deprotection: Releasing the Amine

The removal of the Cbz group is as critical as its introduction. The choice of deprotection method depends on the overall molecular architecture and the presence of other sensitive functional groups.

Catalytic Hydrogenolysis

This is the most common and generally the mildest method for Cbz deprotection.[8] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected diamine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Setup: Dissolve the Cbz-protected diamine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature. Monitor the reaction by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, keeping it wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected diamine.

Alternative Deprotection Methods

While hydrogenolysis is the preferred method, certain substrates may not be compatible (e.g., molecules containing other reducible functional groups like alkenes or alkynes). In such cases, alternative methods can be employed:

-

Catalytic Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas by employing a hydrogen donor such as ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[1]

-

Acidic Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group. However, these conditions are harsh and may not be suitable for sensitive substrates.[1] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), offer a safer alternative with good functional group tolerance.[9]

Troubleshooting and Field-Proven Insights

Challenge: Incomplete or slow catalytic hydrogenolysis. Potential Causes & Solutions:

-

Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst. Ensure the purity of the starting material.

-

Poor Catalyst Activity: Use a fresh batch of catalyst or increase the catalyst loading.

-

Insufficient Hydrogen: Increase the hydrogen pressure.

-

Product Inhibition: The deprotected amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid, like acetic acid, can mitigate this effect.

Challenge: Formation of N-benzyl side product during deprotection. Potential Cause & Solution:

-

This can occur with an insufficient hydrogen source. Ensure an adequate supply of hydrogen or hydrogen donor.[1]

Challenge: Difficulty in achieving selective mono-alkylation of a Cbz-protected cyclic diamine like piperazine. Insight:

-

Steric hindrance from the Cbz group can make the remaining secondary amines less reactive. Stronger bases (e.g., NaH) and higher temperatures may be required to drive the alkylation to completion. Careful control of stoichiometry is also crucial for favoring mono-alkylation.[7]

Conclusion

The Cbz protecting group remains an invaluable tool for the synthetic chemist, offering a blend of stability, ease of introduction, and versatile deprotection options. In the context of diamine chemistry, the challenge of achieving selective mono-protection requires a thoughtful and strategic approach. By understanding the underlying mechanisms, exploiting inherent differences in reactivity, and carefully selecting reaction conditions, researchers can successfully navigate the complexities of Cbz chemistry to construct intricate and valuable molecules. This guide has provided a framework of knowledge and practical protocols to empower scientists in their synthetic endeavors, transforming the labyrinth of diamine protection into a well-charted path.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link]

-

Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020-12-15). [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. (2025-08-10). [Link]

-

PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019-10-02). [Link]

-

ResearchGate. (PDF) Direct N1-monosubstitution of piperazine. [Link]

-

Indian Journal of Advances in Chemical Science. Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]

-

ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

-

ResearchGate. entry 5). Anilines with electron-withdrawing groups (entries 4 and 6).... [Link]

-

ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF. (2025-08-09). [Link]

-

Oxford Academic. Excellent Method for Cbz-protection of Amines | Chemistry Letters. [Link]

-

ResearchGate. ChemInform Abstract: Selective Deprotection of the Cbz Amine Protecting Group for the Facile Synthesis of Kanamycin A Dimers Linked at N-3′′ Position. | Request PDF. (2025-08-07). [Link]

-

Organic Syntheses. mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. (2007-10-01). [Link]

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Stereochemistry of 2-N-Cbz-Propane-1,2-diamine hydrochloride

An In-Depth Technical Guide to the Stereochemistry of 2-N-Cbz-Propane-1,2-diamine Hydrochloride

Introduction

2-N-Cbz-Propane-1,2-diamine hydrochloride is a chiral building block of significant interest to researchers and professionals in drug development and asymmetric synthesis. Its structure incorporates a propane backbone with two amine functionalities, one of which is protected by a carboxybenzyl (Cbz) group. The core of its utility lies in the stereogenic center at the second carbon atom (C2), which imparts chirality to the molecule.[1][2] This guide provides a comprehensive exploration of the stereochemical aspects of this compound, from its fundamental principles and stereocontrolled synthesis to the analytical methodologies required for its characterization. As a Senior Application Scientist, this document is designed to offer not just protocols, but the underlying scientific rationale to empower researchers in their synthetic and analytical endeavors.

Part 1: Foundational Stereochemistry and Molecular Structure

The chemical identity and utility of 2-N-Cbz-Propane-1,2-diamine hydrochloride are defined by three key features: the chiral diamine backbone, the N-Cbz protecting group, and the hydrochloride salt form.

The Chiral Core: 1,2-Diaminopropane

The parent molecule, 1,2-diaminopropane, is the simplest chiral diamine.[3] The carbon atom at position 2 is a stereocenter, bonded to four different groups (a methyl group, a hydrogen atom, an aminomethyl group, and an amino group). This arrangement results in the existence of two non-superimposable mirror images known as enantiomers: (R)-1,2-diaminopropane and (S)-1,2-diaminopropane.[1] While these enantiomers share identical physical properties like boiling point and density in an achiral environment, they exhibit distinct interactions with plane-polarized light and other chiral molecules, a critical factor in their biological activity and application in asymmetric synthesis.[1]

The Role of the Carboxybenzyl (Cbz) Protecting Group

In synthetic chemistry, it is often necessary to selectively react one functional group in the presence of another. The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines.[4][5] By reacting 1,2-diaminopropane with benzyl chloroformate (Cbz-Cl), one of the two amino groups is converted into a carbamate.[6][7] This transformation is crucial for several reasons:

-

Deactivation: The Cbz group suppresses the nucleophilicity and basicity of the protected nitrogen atom.[6]

-

Regioselectivity: It allows for selective functionalization of the remaining free primary amine at the C1 position.[2]

-

Stability and Cleavage: The Cbz group is stable under a wide range of reaction conditions but can be readily removed when desired, typically via catalytic hydrogenolysis, to regenerate the free amine.[4][7]

Significance of the Hydrochloride Salt

Amines are basic compounds that readily react with strong acids like hydrochloric acid (HCl) to form ammonium salts.[8] The formation of 2-N-Cbz-Propane-1,2-diamine hydrochloride serves several practical purposes:

-

Improved Handling: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the corresponding free base, which may be a liquid or a low-melting solid.[9]

-

Enhanced Solubility: Salt formation can alter the solubility profile of the compound, often making it more soluble in aqueous or protic solvents.

-

Purification: Crystallization of the hydrochloride salt is an effective method for purification, removing non-basic impurities.[8] The defined crystal lattice of the salt can also be advantageous for structural analysis.[9][10]

Caption: Stereochemical relationship of 1,2-diaminopropane enantiomers and the final protected salt.

Part 2: Stereocontrolled Synthesis and Preparation

Achieving enantiopurity is paramount for the application of chiral molecules in drug development. Two primary strategies are employed to obtain single-enantiomer 2-N-Cbz-Propane-1,2-diamine hydrochloride: the resolution of a racemic mixture and direct stereoselective synthesis.

Route A: Racemic Synthesis and Chiral Resolution

This classical and robust approach involves preparing the racemic compound first, followed by separation of the enantiomers.

-

Racemic Synthesis: The industrial synthesis of 1,2-diaminopropane typically involves the ammonolysis of 1,2-dichloropropane, which yields a racemic (1:1) mixture of the (R)- and (S)-enantiomers.[3]

-

Mono-N-Cbz Protection: The racemic diamine is then reacted with one equivalent of benzyl chloroformate under basic conditions. This selectively protects one amine group on each enantiomer, resulting in racemic 2-N-Cbz-Propane-1,2-diamine.

-

Chiral Resolution via Diastereomeric Salt Formation: This is the key step for separating the enantiomers.[11][12]

-

Principle: The racemic N-Cbz protected amine is reacted with an enantiomerically pure chiral acid (the resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent.[11]

-

Separation: By carefully choosing the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. This process is known as fractional crystallization.

-

Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure N-Cbz protected diamine. Subsequent treatment with HCl yields the desired hydrochloride salt.

-

Caption: Workflow for obtaining an enantiopure product via chiral resolution.

Route B: Stereoselective Synthesis

Modern synthetic methods often aim to create the desired stereocenter directly, a more atom-economical approach. Asymmetric hydrogenation of a prochiral imine is a powerful technique to achieve this.[13] The general principle involves reducing a C=N double bond using hydrogen gas and a chiral transition metal catalyst. The chiral ligand on the metal catalyst creates a chiral environment that directs the hydrogen atoms to add to one face of the double bond preferentially, leading to a high excess of one enantiomer.[2] This approach can be applied to synthesize chiral 1,2-diamines directly, which can then be protected to yield the target molecule.[2]

Part 3: Analytical Methodologies for Stereochemical Determination

Once a synthesis is complete, it is crucial to verify the stereochemical identity and purity of the product. Several powerful analytical techniques are employed for this purpose.[14]